molecular formula C19H21Cl2N3O2S B2658066 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride CAS No. 1215393-68-2

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride

Cat. No.: B2658066
CAS No.: 1215393-68-2
M. Wt: 426.36
InChI Key: WVUKYYJNYPMFDB-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride is a synthetic organic compound of significant interest in pharmacological and medicinal chemistry research. This benzamide derivative features a complex structure incorporating a 4-chlorobenzo[d]thiazole moiety and a dimethylaminoethyl side chain, which are characteristic of a class of compounds investigated as potent and selective antagonists of the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, and the exploration of its physiological roles has been hampered by a lack of selective pharmacological tools . Compounds within this structural class have been demonstrated to act as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to produce a state-dependent inhibition of channel activity . These properties make such analogs valuable for probing the structure and function of ZAC. Research into related N-(thiazol-2-yl)-benzamide analogs indicates they exhibit selective antagonism at ZAC, showing no significant off-target activity at other classic Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at specific concentrations . This selectivity profile positions them as crucial tool compounds for future investigations into the poorly elucidated physiological functions of ZAC in the central nervous system and peripheral tissues . The product is supplied as a high-purity chemical for research applications. It is intended for non-human research only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S.ClH/c1-22(2)11-12-23(18(24)13-7-9-14(25-3)10-8-13)19-21-17-15(20)5-4-6-16(17)26-19;/h4-10H,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUKYYJNYPMFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.

    Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using 2-chloro-N,N-dimethylethylamine.

    Formation of Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and controlled conditions to ensure high yield and purity. The process may include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize the efficiency of each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Inhibit or activate specific enzymes or receptors involved in biological processes.

    Modulate Signal Transduction Pathways: Affect pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to analogs with variations in the benzothiazole, benzamide, or amine substituents:

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Functional Groups
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride Thiophene-2-carboxamide replaces 4-methoxybenzamide ~443.3 (estimated) Thiophene, dimethylaminoethyl, chloride
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Fluorobenzo[d]thiazolyl; piperidin-1-ylsulfonyl benzamide ~607.1 (estimated) Fluorine, sulfonyl, piperidine
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide Thiazolidinedione warhead; chlorobenzylidene substituent ~473.9 Thiazolidinedione, dual chloride groups
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Benzylidene linkage; lacks benzamide moiety ~371.9 Chlorophenyl, dimethylaminobenzylidene

Key Observations :

  • Electron-Withdrawing Groups : The 4-chloro substituent on the benzothiazole ring enhances electrophilicity and binding affinity compared to fluorine analogs .
  • Aromatic vs. Heterocyclic Amides : Thiophene-carboxamide derivatives (e.g., ) may exhibit reduced planarity versus 4-methoxybenzamide, altering receptor interactions.
  • Salt vs. Neutral Forms: Hydrochloride salts improve aqueous solubility, critical for bioavailability compared to non-ionic analogs .

Physicochemical Properties

Data from related compounds ():

Property Target Compound (Hydrochloride) GB3 (Thiazolidinedione) 4-Fluorobenzylidene Derivative ()
Melting Point Not reported >300°C 230–265°C
IR Peaks (cm⁻¹) Expected: C=O (~1680), C-Cl (~750) Observed: C=O (1682), C-Cl (750) C=O (1663), C-F (1250)
Solubility High (hydrochloride salt) Low (neutral form) Moderate (polar substituents)

Notes:

  • The hydrochloride salt form likely reduces melting points compared to high-melting neutral thiazolidinediones (e.g., GB3) .
  • IR spectra confirm functional groups: C=O stretches (~1663–1682 cm⁻¹) and C-Cl (~750 cm⁻¹) align with benzamide and chlorobenzo[d]thiazole motifs .

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and underlying mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C17H19ClN2OSHClC_{17}H_{19}ClN_2OS\cdot HCl, with a molecular weight of approximately 365.3 g/mol. It features a complex structure that includes a benzo[d]thiazole moiety, a dimethylaminoethyl group, and a methoxybenzamide component. These structural elements contribute to its unique biological activities.

Property Value
Molecular FormulaC17H19ClN2OSHClC_{17}H_{19}ClN_2OS\cdot HCl
Molecular Weight365.3 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells. The mechanism involves:

  • Inhibition of Cell Proliferation : Assessed using the MTT assay, these compounds significantly reduced cell viability in treated groups.
  • Induction of Apoptosis : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : Western blot assays revealed alterations in protein expression related to cell cycle regulation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies assessed the expression levels of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). Results indicated:

  • Reduced Cytokine Levels : The compound significantly decreased the activity of IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways:

  • AKT and ERK Pathways : Inhibitory effects on these pathways were observed, which are crucial for cell survival and proliferation in cancer cells.

Case Studies

  • Study on Benzothiazole Derivatives :
    • A series of benzothiazole derivatives were synthesized and screened for anticancer activity. Among them, compounds similar to this compound demonstrated potent inhibition of cancer cell proliferation and migration.
    • The study highlighted the structure-activity relationship (SAR), emphasizing modifications that enhance anticancer efficacy.
  • Inflammation Model :
    • In an experimental model using RAW264.7 cells, treatment with the compound resulted in a marked decrease in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the foundational steps for synthesizing N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Core Formation : Construct the benzo[d]thiazol scaffold via cyclization of substituted thioureas or thioamides under acidic conditions.

Substituent Introduction : Introduce the dimethylaminoethyl and 4-methoxybenzamide groups via nucleophilic substitution or amide coupling.

Hydrochloride Salt Formation : Treat the free base with HCl in a solvent like ethanol or dichloromethane.
Key Conditions :

  • Temperature control (e.g., 0–5°C for sensitive steps).
  • Catalysts: EDCI/HOBt for amide bond formation.
  • Purification: Column chromatography or recrystallization .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemp. (°C)Yield (%)
Thiazole cyclizationDCMH2SO40–565–75
Amide couplingDMFEDCI/HOBtRT80–85
Hydrochloride formationEthanolHCl (g)0–1090–95

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H/13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons; δ 3.8 ppm for methoxy group) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 450.3 [M+H]+) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Temperature Modulation : Lower temps (0–5°C) during cyclization reduce side reactions .
  • Solvent Selection : Use DMF for amide coupling to enhance solubility of intermediates .
  • Catalyst Screening : Test alternatives like DCC or PyBOP for coupling efficiency .
    Data Contradiction Note : While EDCI/HOBt is standard, some studies report higher yields with DCC in anhydrous THF .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Confirm kinase inhibition (e.g., ATPase assays vs. cell-based viability tests) to rule out off-target effects.
  • Dose-Response Studies : Establish IC50 curves under standardized conditions (e.g., 72-hour incubations in HeLa cells) .
  • Structural Analog Comparison : Compare with derivatives lacking the 4-chloro group to isolate substituent effects .

Q. Table 2: Comparative Bioactivity of Analogues

Compound ModificationIC50 (μM)Target
4-Chloro substituent0.12EGFR Kinase
4-Methoxy substituent0.45EGFR Kinase
No substituent1.20EGFR Kinase

Q. What computational strategies predict this compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., electrophilic sulfur in thiazole) .
  • Molecular Docking : Simulate binding to targets like EGFR kinase (PDB ID: 1M17) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Key Finding : DFT predicts the 4-chloro group enhances electrophilicity, correlating with higher kinase inhibition .

Q. How to design experiments validating its mechanism of action in neurological models?

Methodological Answer:

  • In Vitro Models : Treat SH-SY5Y neuroblastoma cells and measure tau phosphorylation via Western blot.
  • In Vivo Models : Administer 10 mg/kg (IP) in transgenic Alzheimer’s mice; assess cognitive deficits via Morris Water Maze.
  • Pathway Analysis : Use RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity.
  • Prodrug Design : Synthesize phosphate esters for improved aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 25°C/60% RH vs. 40°C/75% RH; monitor degradation via HPLC.
  • Light Sensitivity : Protect from UV light to prevent thiazole ring cleavage.
  • pH Stability : Assess hydrolysis rates in buffers (pH 1–9); optimal stability at pH 4–6 .

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